CID 78066613

Description

CID 78066613, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are biosynthesized by cyanobacteria and are known for their complex structures and bioactive properties . Oscillatoxin D features a macrocyclic core with distinct substituents, including hydroxyl and methyl groups, which contribute to its molecular interactions and biological activity. Structural characterization via mass spectrometry (MS) and chromatographic techniques (e.g., GC-MS) has been critical in elucidating its composition .

Properties

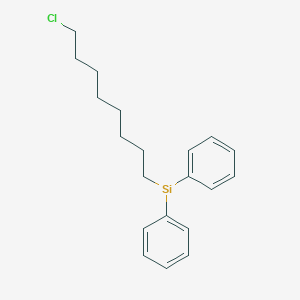

Molecular Formula |

C20H26ClSi |

|---|---|

Molecular Weight |

330.0 g/mol |

InChI |

InChI=1S/C20H26ClSi/c21-17-11-3-1-2-4-12-18-22(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 |

InChI Key |

CFRDFXPPKPGYQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCCCCCCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066613 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve high purity and yield. Industrial production methods often involve large-scale synthesis with optimized reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

CID 78066613 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78066613 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066613 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Oscillatoxin Derivatives

Structural Modifications

CID 78066613 is closely related to three oscillatoxin derivatives (Figure 1, ):

- CID 185389 : 30-Methyl-oscillatoxin D, featuring a methyl group at position 30.

- CID 156582093 : Oscillatoxin E, with modified side-chain substituents.

- CID 156582092 : Oscillatoxin F, differing in oxygenation patterns.

Table 1. Structural Comparison of Oscillatoxin Derivatives

| Compound (CID) | Key Structural Features | Molecular Formula* | Molecular Weight* |

|---|---|---|---|

| Oscillatoxin D (78066613) | Macrocyclic core, hydroxyl groups | Not provided | Not provided |

| 30-Methyl-oscillatoxin D (185389) | Methyl group at position 30 | Not provided | Not provided |

| Oscillatoxin E (156582093) | Altered side-chain configuration | Not provided | Not provided |

| Oscillatoxin F (156582092) | Varied oxygenation | Not provided | Not provided |

Structural data are inferred from Figure 1 .

Physicochemical Properties

Table 2. Representative Physicochemical Data for Analogous Compounds

| Property | CAS 1254115-23-5 | CAS 1046861-20-4 |

|---|---|---|

| Molecular Weight | 142.20 g/mol | 235.27 g/mol |

| LogP (Consensus) | 0.03 | 0.61 (SILICOS-IT) |

| Solubility (ESOL) | 86.7 mg/mL (Highly soluble) | 0.24 mg/mL (Low solubility) |

| Bioavailability Score | 0.55 | 0.55 |

| BBB Permeability | No | Yes |

Key Observations :

- Methylation (as in CID 185389) likely increases hydrophobicity, analogous to higher LogP values in CAS 1046861-20-3.

- Oxygenation patterns (e.g., in CID 156582092) may enhance solubility, similar to CAS 1254115-23-4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.